Lipophilicity Tuning: XLogP3 of 1.8 Delivers Oral Bioavailability-Compatible Balanced logP vs. the Methyl Analog (logP ~1.17)
The target compound exhibits a computed XLogP3 of 1.8, placing it within the optimal lipophilicity window (logP 1–3) associated with favorable oral absorption and reduced promiscuity risk [1]. In contrast, the N4-methyl analog 5-cyclobutyl-4-methyl-4H-1,2,4-triazole-3-thiol (CAS 869941-77-5) has a reported logP of approximately 1.17, making it 0.6 log units more hydrophilic . This lower logP may reduce passive membrane permeability, potentially limiting intracellular target engagement in cell-based assays. The N4-isopropyl group on the target compound provides the additional 0.6 logP increment needed to approach the commonly cited optimal logP range for oral drug candidates without exceeding the Lipinski ceiling (logP <5).
| Evidence Dimension | Lipophilicity (computed XLogP3 or logP) |
|---|---|
| Target Compound Data | XLogP3 = 1.8 |
| Comparator Or Baseline | 5-Cyclobutyl-4-methyl-4H-1,2,4-triazole-3-thiol: logP = 1.166 (reported by ChemBase) |
| Quantified Difference | ΔlogP ≈ +0.63 (target more lipophilic) |
| Conditions | Computed by XLogP3 algorithm (PubChem 2021.05.07 release) for target; ChemBase reported value for comparator |
Why This Matters
A logP difference of 0.63 units can translate to a measurable shift in membrane permeability and cellular uptake, directly influencing the utility of the compound in cell-based phenotypic screening and in vivo target engagement studies.
- [1] PubChem. CID 79002199: 5-Cyclobutyl-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol — Computed Properties: XLogP3-AA = 1.8. National Library of Medicine. View Source
